



# **Spectroscopic Profile of Benzyl 3**aminopyrrolidine-1-carboxylate: A Technical Guide

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Compound of Interest		
Compound Name:	Benzyl 3-aminopyrrolidine-1- carboxylate	
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This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for Benzyl 3-aminopyrrolidine-1-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. It also outlines standardized experimental protocols for acquiring such data.

### **Chemical Structure and Properties**

• IUPAC Name: Benzyl 3-aminopyrrolidine-1-carboxylate

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

CAS Number: 185057-50-5[1]

### **Predicted Spectroscopic Data**

The following tables summarize the anticipated spectroscopic data for Benzyl 3aminopyrrolidine-1-carboxylate. These predictions are derived from established chemical



shift ranges, correlation tables, and fragmentation patterns of similar functional groups and molecular structures.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Data (Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~ 7.35	m	5H	Ar-H
~ 5.13	S	2H	O-CH2-Ph
~ 3.6-3.2	m	4H	Pyrrolidine Ring Protons (C2-H <sub>2</sub> , C5- H <sub>2</sub> )
~ 3.1	m	1H	Pyrrolidine Ring Proton (C3-H)
~ 2.1	m	1H	Pyrrolidine Ring Proton (C4-Ha)
~ 1.8	m	1H	Pyrrolidine Ring Proton (C4-Hb)
~ 1.6	br s	2H	NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm)



Chemical Shift (δ, ppm)	Assignment
~ 155.0	C=O (Carbamate)
~ 136.5	Ar-C (Quaternary)
~ 128.5	Ar-CH
~ 128.0	Ar-CH
~ 127.8	Ar-CH
~ 67.0	O-CH <sub>2</sub> -Ph
~ 51.0	Pyrrolidine C3
~ 47.0	Pyrrolidine C2 or C5
~ 46.0	Pyrrolidine C2 or C5
~ 34.0	Pyrrolidine C4

## **Infrared (IR) Spectroscopy**

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3250	Medium, Sharp (doublet)	N-H Stretch (Primary Amine)[2]
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch
~ 1690	Strong	C=O Stretch (Carbamate)
1650 - 1580	Medium	N-H Bend (Primary Amine)[2]
1600, 1495	Medium to Weak	Aromatic C=C Bending
1250 - 1020	Medium	C-N Stretch[2]

## **Mass Spectrometry (MS)**



Table 4: Predicted Mass Spectrometry Fragmentation

m/z	lon
220	[M]+ (Molecular Ion)
176	[M - C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>
108	[C7H8O] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion, often the base peak)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

### **Experimental Protocols**

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for the specific sample and equipment used.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of Benzyl 3-aminopyrrolidine-1-carboxylate in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[1]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Place the tube in the NMR spectrometer.
  - Acquire the <sup>1</sup>H NMR spectrum. Typical acquisition time is a few minutes.
  - Acquire the <sup>13</sup>C NMR spectrum. This may require a longer acquisition time (20-60 minutes or more) depending on the sample concentration.[1]



### **IR Spectroscopy**

- Sample Preparation:
  - Neat (Liquid Film): If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Solution: Dissolve the compound in a suitable solvent that has minimal interference in the IR spectrum, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄). The solution is then placed in a liquid sample cell.
  - KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.[3]
- Data Acquisition:
  - Place the prepared sample in the IR spectrometer.
  - Record the spectrum, typically in the range of 4000 to 400 cm<sup>-1</sup>.

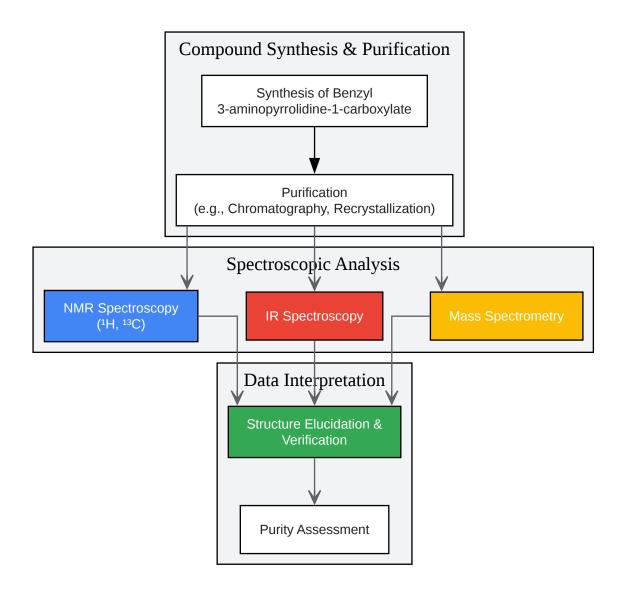
#### **Mass Spectrometry**

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
  For volatile compounds, this can be done via direct infusion or through a gas chromatography (GC) inlet. For non-volatile compounds, techniques like electrospray ionization (ESI) from a liquid solution are common.
- Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method for volatile compounds, which typically generates a molecular ion and various fragment ions.[4] ESI is a softer ionization technique often used for less volatile or thermally labile compounds.
- Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

### **Workflow Visualization**



The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Benzyl 3-aminopyrrolidine-1-carboxylate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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